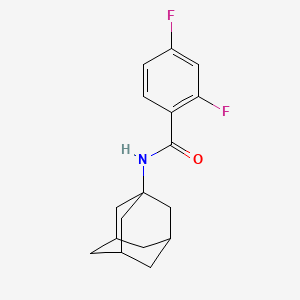
N-(1-adamantyl)-2,4-difluorobenzamide
描述
N-(1-adamantyl)-2,4-difluorobenzamide is a compound that features an adamantane moiety attached to a difluorobenzamide structure. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and lipophilicity to the molecules it is part of. The incorporation of adamantane into pharmaceuticals often enhances their stability and bioavailability .
安全和危害
未来方向
Research in adamantane chemistry, involving double-bonded adamantane derivatives, is promising. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
作用机制
Target of Action
N-1-adamantyl-2,4-difluorobenzamide primarily targets the Cannabinoid type 2 receptor (CB2R) and Fatty Acid Amide Hydrolase (FAAH) . CB2R is part of the endocannabinoid system and is overexpressed in pathologies characterized by inflammation . FAAH is an enzyme responsible for the degradation of the main endocannabinoid anandamide .
Mode of Action
The compound acts as a dual modulator of CB2R and FAAH . It serves as a full agonist for CB2R, meaning it binds to this receptor and activates it, leading to a biological response . Simultaneously, it inhibits FAAH, preventing the breakdown of anandamide and thereby increasing its levels .
Biochemical Pathways
The activation of CB2R and inhibition of FAAH leads to a decrease in pro-inflammatory and an increase in anti-inflammatory cytokines production . This modulation of the immune response can help counteract inflammatory states .
Pharmacokinetics
The compound’s molecular weight is 15712 , which is within the range generally favorable for oral bioavailability
Result of Action
The result of the compound’s action is a potential anti-inflammatory effect due to the modulation of the endocannabinoid system . By activating CB2R and inhibiting FAAH, it can help to balance the immune response and potentially alleviate symptoms of inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2,4-difluorobenzamide typically involves the amidation of 2,4-difluorobenzoic acid with 1-aminoadamantane. This reaction can be carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . The reaction proceeds as follows:
Formation of the Acid Chloride: 2,4-difluorobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂).
Amidation: The acid chloride is then reacted with 1-aminoadamantane in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
N-(1-adamantyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(1-adamantyl)-2,4-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of new materials and nanotechnology applications.
相似化合物的比较
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-aminoadamantane (amantadine)
- Rimantadine
- Memantine
Uniqueness
N-(1-adamantyl)-2,4-difluorobenzamide is unique due to its combination of an adamantane moiety with a difluorobenzamide structure. This combination imparts both stability and bioavailability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
N-(1-adamantyl)-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO/c18-13-1-2-14(15(19)6-13)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMWDWBPBPTWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B4175437.png)
![methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4175445.png)
![9-[2-(difluoromethoxy)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4175447.png)
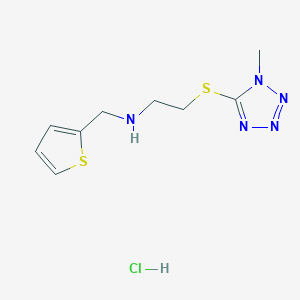
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-FLUOROPHENYL)-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA](/img/structure/B4175473.png)
![methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4175478.png)
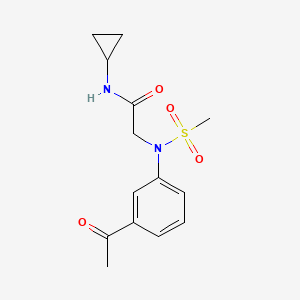
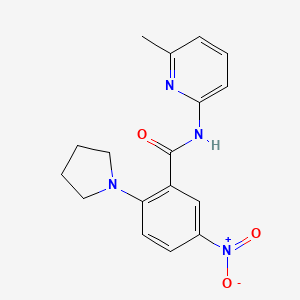
![N-{1-[4-ethyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4175490.png)
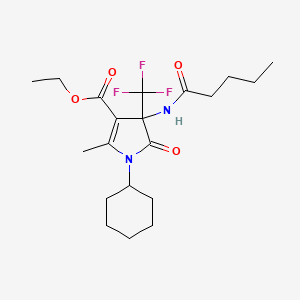
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B4175501.png)
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B4175510.png)
![N-(6-methyl-2-pyridinyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4175521.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4175527.png)
